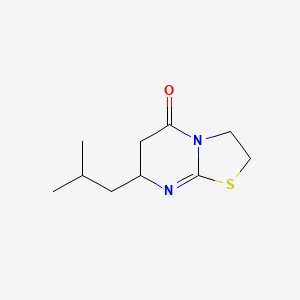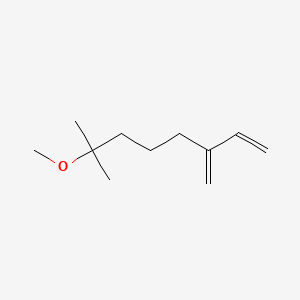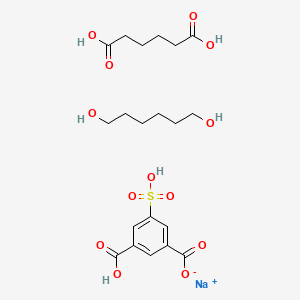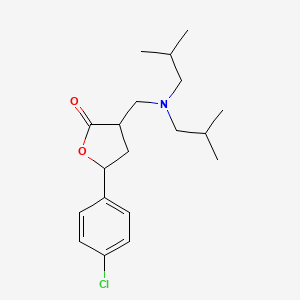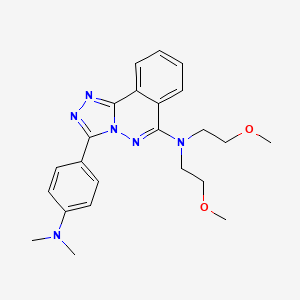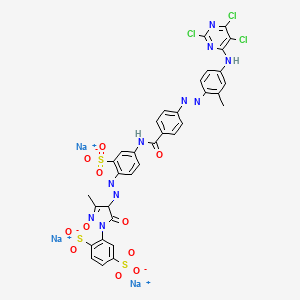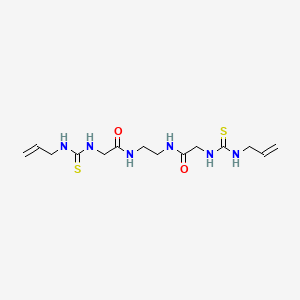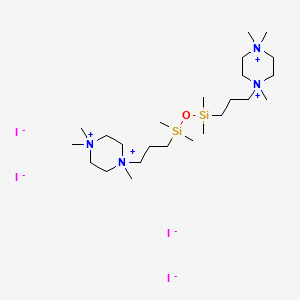
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol: is a chiral compound with significant importance in various fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a dimethylamino group and two phenyl groups attached to a heptanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol typically involves multi-step organic reactions. One common method includes the reaction of 4,4-diphenyl-3-heptanone with dimethylamine under reductive amination conditions. This process often requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis and catalysis.
Biology: In biological research, this compound is utilized as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in understanding biological pathways and mechanisms.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its chiral nature and functional groups make it a candidate for drug design and discovery, targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility enable the creation of various derivatives with unique properties.
作用機序
The mechanism of action of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. Additionally, the phenyl groups contribute to hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic reactions.
1-[3-(Dimethylamino)propyl]-3-ethylurea: Used in the preparation of pharmaceuticals.
Tetrakis(dimethylamino)ethylene: A reducing agent with high functional group tolerance.
Uniqueness: (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanol stands out due to its chiral nature and the presence of both dimethylamino and phenyl groups. This combination of functional groups provides unique reactivity and binding properties, making it valuable in asymmetric synthesis, receptor studies, and drug design.
特性
CAS番号 |
14019-10-4 |
|---|---|
分子式 |
C21H29NO |
分子量 |
311.5 g/mol |
IUPAC名 |
(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-ol |
InChI |
InChI=1S/C21H29NO/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,20,23H,5,16H2,1-4H3/t17-,20-/m0/s1 |
InChIキー |
QIRAYNIFEOXSPW-PXNSSMCTSA-N |
異性体SMILES |
CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
正規SMILES |
CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



